1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is a sulfur-containing ketone derivative featuring a 1,3-benzodioxole moiety linked to a pentafluorophenylthio group via a propanone bridge. The 1,3-benzodioxole group contributes to its aromatic and electron-rich properties, while the pentafluorophenylsulfanyl substituent introduces strong electron-withdrawing effects and lipophilicity . This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, particularly those targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3,4,5,6-pentafluorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)25-4-3-8(22)7-1-2-9-10(5-7)24-6-23-9/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBAXZLIFQQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is a synthetic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a pentafluorophenylsulfanyl group. Its molecular formula is C16H11F5O3S, with a molecular weight of approximately 388.32 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound appears to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial and fungal strains. Studies have reported:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Values suggest potent activity at low concentrations, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects
In animal models, the compound has shown promise in reducing inflammation. Key findings include:
- Reduction in Pro-inflammatory Cytokines : Decreased levels of TNF-alpha and IL-6 were observed following treatment.
- Mechanism : The compound likely inhibits the NF-kB pathway, which plays a critical role in inflammatory responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy of the compound in vivo.
- Method : Mice bearing tumor xenografts were treated with varying doses.
- Results : Significant tumor reduction was observed compared to controls (p<0.01).
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the effectiveness against resistant bacterial strains.
- Method : In vitro testing against MRSA strains.
- Results : The compound exhibited superior activity compared to standard antibiotics.
Data Table Summary
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1-(1,3-benzodioxol-5-yl)-propan-1-one with 2,3,4,5,6-pentafluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfanyl group introduction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Structural analogs, such as 1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)propane-1,3-dione, highlight the importance of optimizing stoichiometry and reaction time to avoid side products .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the benzodioxole and pentafluorophenyl groups. The sulfanyl proton typically appears as a singlet near δ 3.5–4.0 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for benzodioxole derivatives in crystallography studies) resolves bond angles and stereochemistry .
- Chromatography : HPLC with UV detection ensures purity (>95%) by identifying residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Substituent Effects : The electron-deficient pentafluorophenyl group enhances electrophilic reactivity. Design kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to measure reaction rates.
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites and transition states. For example, analyze Fukui indices to identify electrophilic/nucleophilic regions .
- Controlled Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group during reactions .
Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Partitioning : Determine log (octanol-water partition coefficient) via shake-flask methods to assess bioaccumulation potential.
- Degradation Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Monitor degradation products via LC-MS .
- Toxicity Assays : Use in vitro models (e.g., zebrafish embryos, Daphnia magna) to evaluate acute toxicity (LC) and oxidative stress biomarkers (e.g., glutathione levels) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Methodological Answer :
- Purity Verification : Conflicting data often arise from impurities. Use DSC (Differential Scanning Calorimetry) for precise melting point determination and TGA for thermal stability analysis .
- Solubility Profiling : Employ the "shake-flask" method across solvents (water, ethanol, DCM) at controlled temperatures (25°C, 37°C). Cross-reference with computational solubility predictions (e.g., COSMO-RS) .
- Interlaboratory Validation : Collaborate with multiple labs to standardize protocols, as seen in environmental chemistry projects like INCHEMBIOL .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC values.
- ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., antioxidant activity across concentrations), apply Tukey’s HSD test to identify significant differences .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
